3-(1-Aminoethyl)aniline
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Overview
Description
3-(1-Aminoethyl)aniline: is an organic compound with the molecular formula C8H12N2 alpha-(3-Aminophenyl)ethylamine . This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to an aniline ring. It is a solid at room temperature with a melting point of 51-56°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminoethyl)aniline typically involves the reduction of nitro compounds or the amination of halogenated aromatic compounds. One common method is the reduction of 3-nitroacetophenone using hydrogen gas in the presence of a palladium catalyst to yield This compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through catalytic hydrogenation. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions to facilitate the reduction of nitro groups to amino groups .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Aminoethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or imines.
Reduction: It can be reduced further to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are often used.
Major Products:
Oxidation: Quinones or imines.
Reduction: Primary amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 3-(1-Aminoethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)aniline involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting molecular pathways .
Comparison with Similar Compounds
- 4-(2-Aminoethyl)aniline
- Tris(2-aminoethyl)amine
- p-Phenylenediamine
- Polyethylenimine, branched
- p-Xylylenediamine
Comparison: 3-(1-Aminoethyl)aniline is unique due to the position of the amino group on the ethyl chain, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it offers distinct properties that make it suitable for specific applications in organic synthesis and industrial production .
Properties
IUPAC Name |
3-(1-aminoethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWYRMCXWROJMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378053 |
Source
|
Record name | 3-(1-aminoethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129725-48-0 |
Source
|
Record name | 3-(1-aminoethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 129725-48-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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